molecular formula C44H53ClN10O8S B611389 TL13-27 CAS No. 2250025-90-0

TL13-27

Cat. No. B611389
CAS RN: 2250025-90-0
M. Wt: 917.48
InChI Key: DOOUFCVVMSZNOA-UHFFFAOYSA-N
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Description

TL13-27 is a negative control for TL12-186 . It demonstrates no kinase degradation in vitro . It’s a customized synthesis product .


Synthesis Analysis

In 2018, Nathanael S. Gray and his coworkers synthesized two FLT3-specific PROTACs, TL13-117 and TL13-149, based on the study of the multikinase degrader TL12-186 .


Molecular Structure Analysis

The chemical name of TL13-27 is N-(2-(2-(2-(4-(4-((5-Chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethoxy)ethoxy)ethyl)-2-((1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindolin-4-yl)amino)acetamide . The molecular weight is 917.48 .


Physical And Chemical Properties Analysis

The molecular weight of TL13-27 is 917.48 . The exact mass is 916.35 . The elemental analysis is C, 57.60; H, 5.82; Cl, 3.86; N, 15.27; O, 13.95; S, 3.49 .

Scientific Research Applications

Targeted Protein Degradation

TL13-27 serves as a negative control for TL12-186, a multi-kinase degrader . It’s used to demonstrate the specificity of kinase degradation by TL12-186, ensuring that changes in protein abundance are mediated by the recruitment of CRBN (cereblon), a protein that’s part of the ubiquitin-proteasome system .

Kinase Activity Modulation

In the study of kinases, which are critical for signaling pathways, TL13-27 helps in understanding the non-degradative effects of kinase inhibitors . By comparing the effects of TL13-27 with active degraders, researchers can isolate the impact of kinase degradation from other inhibitory effects.

Chemoproteomics

TL13-27 is used in chemoproteomic approaches to map the degradable kinome. This involves identifying the subset of kinases that can be targeted for degradation, which is crucial for developing selective degraders for diseases like cancer .

Control Compound in Drug Discovery

As a negative control, TL13-27 is essential in drug discovery processes to validate the activity of new compounds. It helps in distinguishing between pharmacological effects due to specific interactions and those arising from off-target effects .

Pharmacokinetics and Dynamics

TL13-27 can be used to study the pharmacokinetics (PK) and pharmacodynamics (PD) of PROTACs (proteolysis-targeting chimeras). It helps in understanding the distribution, metabolism, and excretion of these molecules, as well as their dynamic interactions with biological targets .

Molecular Biology Research

In molecular biology, TL13-27 can be used as a tool to study the mechanism of action of E3 ubiquitin ligases and their role in protein turnover. This has implications for understanding cellular homeostasis and the pathogenesis of diseases .

Synthetic Biology

Researchers can use TL13-27 in synthetic biology to design artificial systems that mimic natural protein degradation pathways. This can lead to the creation of novel therapeutic strategies that harness the cell’s own machinery to eliminate disease-causing proteins .

Environmental Biotechnology

Although not directly related to TL13-27, the TL13 identifier is associated with a strain of bacteria, Microbacterium metallidurans TL13, known for heavy metal resistance and plant growth-promoting properties . This highlights the potential for TL13-27 to be studied in environmental contexts, such as bioremediation or agriculture.

Future Directions

The development of TL13-27 and similar compounds could provide valuable insights into the mechanisms of targeted protein degradation and the development of new therapeutic strategies .

Relevant Papers The main paper relevant to TL13-27 is “A Chemoproteomic Approach to Query the Degradable Kinome Using a Multi-kinase Degrader” by Huang et al . This paper provides a comprehensive overview of the development and application of TL13-27 and similar compounds.

properties

IUPAC Name

N-[2-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-2-[[1,3-dioxo-2-(2-oxopiperidin-3-yl)isoindol-4-yl]amino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H53ClN10O8S/c1-29(2)64(60,61)37-11-4-3-8-34(37)51-40-33(45)27-49-44(52-40)50-30-12-14-31(15-13-30)54-20-18-53(19-21-54)22-24-63-26-25-62-23-17-46-38(56)28-48-35-9-5-7-32-39(35)43(59)55(42(32)58)36-10-6-16-47-41(36)57/h3-5,7-9,11-15,27,29,36,48H,6,10,16-26,28H2,1-2H3,(H,46,56)(H,47,57)(H2,49,50,51,52)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOOUFCVVMSZNOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCCNC7=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H53ClN10O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

917.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 134812844

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